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ADAMTS4 Expression in Human Tissues: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expression of ADAM metallopeptidase with thrombospondin type 1 motif 4 (ADAMTS4) across various human tissues. ADAMTS4, also known as aggrecanase-1, is a secreted zinc-dependent endopeptidase critical in extracellular matrix (ECM) remodeling. Its primary substrate is aggrecan, a major proteoglycan in articular cartilage, making ADAMTS4 a key player in cartilage degradation and a major therapeutic target in osteoarthritis.[1][2][3] This guide details its expression patterns, the experimental methodologies used for its detection, and the signaling pathways that regulate its expression.

Data Presentation: ADAMTS4 Expression Levels

The expression of ADAMTS4 varies significantly across different human tissues at both the mRNA and protein levels. The following tables summarize quantitative and semi-quantitative data from multiple sources, including RNA-Sequencing and immunohistochemistry studies.

Table 1: ADAMTS4 mRNA Expression in Normal Human Tissues

The following data, primarily derived from the Human Protein Atlas which combines data from the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas (HPA) project, represents normalized TPM (nTPM) values.[4]



Tissue	Consensus nTPM	RNA Distribution & Specificity
Adipose Tissue	19.3	Detected in many; Tissue enhanced
10.3	Detected in many; Low tissue specificity	
0.2	Detected in many; Low tissue specificity	_
Cerebral Cortex	1.8	Detected in many; Low tissue specificity
3.3	Detected in many; Low tissue specificity	
5.2	Detected in many; Low tissue specificity	_
Heart Muscle	0.5	Detected in many; Low tissue specificity
Low	-	
Esophagus	0.8	Detected in many; Low tissue specificity
1.1	Detected in many; Low tissue specificity	
1.0	Detected in many; Low tissue specificity	_
1.1	Detected in many; Low tissue specificity	_
Salivary Gland	0.5	Detected in many; Low tissue specificity
0.3	Detected in many; Low tissue specificity	
	Adipose Tissue 10.3 0.2 Cerebral Cortex 3.3 5.2 Heart Muscle Low Esophagus 1.1 1.0 1.1 Salivary Gland	Adipose Tissue 19.3 10.3 Detected in many; Low tissue specificity 0.2 Detected in many; Low tissue specificity Cerebral Cortex 1.8 3.3 Detected in many; Low tissue specificity 5.2 Detected in many; Low tissue specificity Heart Muscle 0.5 Low - Esophagus 0.8 1.1 Detected in many; Low tissue specificity 1.0 Detected in many; Low tissue specificity 1.1 Detected in many; Low tissue specificity 1.1 Detected in many; Low tissue specificity Salivary Gland 0.5 Detected in many; Low tissue specificity



Thyroid Gland	1.2	Detected in many; Low tissue specificity	_
Hematopoietic System	Bone Marrow	0.7	Detected in many; Low tissue specificity
Lymph Node	0.4	Detected in many; Low tissue specificity	
Spleen	0.3	Detected in many; Low tissue specificity	_
Liver & Gallbladder	Liver	0.2	Detected in many; Low tissue specificity
Lung & Respiratory System	Lung	0.6	Detected in many; Low tissue specificity
Renal & Urinary System	Kidney	0.3	Detected in many; Low tissue specificity
Reproductive System	Ovary	17.5	Detected in many; Tissue enhanced
Testis	0.2	Detected in many; Low tissue specificity	
Uterine Tube	24.3	Detected in many; Low tissue specificity	_
Connective & Skeletal	Cartilage (Normal)	Low/Constitutive	-
Synovium (Normal)	Low	-	

Note: "Tissue enhanced" indicates that nTPM levels are at least five-fold higher in a particular tissue compared to the average of all other tissues.[4]

Table 2: ADAMTS4 Protein Expression and Pathological Regulation



Foundational & Exploratory

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This table summarizes semi-quantitative protein expression data from immunohistochemistry (IHC) and highlights tissues where ADAMTS4 expression is significantly altered in pathological conditions.



Tissue	Normal Expression Level (IHC)	Pathological Condition	Change in Expression	Key Cell Types
Articular Cartilage	Low to negligible	Osteoarthritis (OA)	Predominantly Expressed / Upregulated[1]	Chondrocytes[1]
Synovium	Low	Osteoarthritis (OA)	Downregulated (mRNA)[5]	Synovial Fibroblasts
Synovial Fluid	Undetectable in most normal cases	Osteoarthritis (OA), Joint Injury	Increased Activity (Correlates with inflammation & effusion)[6]	-
Central Nervous System	Moderate (most abundant in CNS)[4]	Kainic Acid- Induced Seizures	Markedly Increased (mRNA)[7]	Neurons, Astrocytes[7][8]
Lung	Low	Lung Cancer	Significantly Upregulated[9] [10]	Cancer Cells
Colon	Low	Colorectal Cancer (CRC)	Overexpressed[1 1]	Cancer Cells (cytoplasmic)[11]
Aorta	Low	Thoracic Aortic Aneurysm/Disse ction	Significantly Increased[12][13]	Smooth Muscle Cells, Macrophages[13]
Kidney	Low	Chronic Kidney Disease (CKD)	Increased (in interstitial compartment) [14]	Peritubular Capillaries, Interstitial Stroma[14]
Oligodendrocyte s	Low in precursors (OPCs)	Differentiating Oligodendrocyte s	Markedly Upregulated[15]	Differentiating Oligodendrocyte s[15]



Experimental Protocols

Accurate assessment of ADAMTS4 expression requires robust and specific methodologies. Below are detailed protocols for key experimental techniques cited in the literature.

Immunohistochemistry (IHC) for ADAMTS4 Protein Localization

This protocol is a generalized procedure for detecting ADAMTS4 in formalin-fixed, paraffinembedded (FFPE) tissue sections.

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (2 changes, 5 minutes each).
 - Rehydrate through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
 - Rinse with distilled water.
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval (HIER).
 - o Immerse slides in a retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0).
 - Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
 - Allow slides to cool to room temperature for 20 minutes.
 - Rinse with phosphate-buffered saline (PBS).
- · Blocking and Permeabilization:
 - Quench endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide in methanol for 15 minutes.
 - Rinse with PBS.



- Block non-specific binding by incubating with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.
- Primary Antibody Incubation:
 - Dilute the primary anti-ADAMTS4 antibody (e.g., rabbit polyclonal) in the blocking buffer to the manufacturer's recommended concentration.
 - Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
- Secondary Antibody and Detection:
 - Rinse slides with PBS (3 changes, 5 minutes each).
 - Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1 hour at room temperature.
 - Rinse with PBS.
 - Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
 - Develop the signal using a chromogen substrate like 3,3'-Diaminobenzidine (DAB) until the desired stain intensity is reached.
 - Rinse with distilled water to stop the reaction.
- Counterstaining and Mounting:
 - Counterstain with hematoxylin for 30-60 seconds.
 - "Blue" the stain in running tap water.
 - Dehydrate through a graded series of ethanol and clear in xylene.
 - Mount with a permanent mounting medium.
- Analysis:



 Examine under a light microscope. Positive staining for ADAMTS4 will appear as a brown precipitate. The intensity and localization (e.g., cytoplasmic, extracellular) should be recorded.[1][9][11]

Western Blotting for ADAMTS4 Protein Quantification

This protocol describes the detection of ADAMTS4 in protein lysates from tissues or cultured cells.

Protein Extraction:

- Homogenize tissue samples or lyse cultured cells in RIPA buffer supplemented with a protease inhibitor cocktail.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

SDS-PAGE:

- Denature 20-40 μg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.
- Separate the proteins on a 4-20% gradient or 10% SDS-polyacrylamide gel. Multiple bands may be detected, representing the full-length protein and its processed fragments (~68, ~53, and 30 kDa).[16]

· Protein Transfer:

- Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
- · Blocking and Antibody Incubation:
 - Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Trisbuffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.



 Incubate the membrane with the primary anti-ADAMTS4 antibody diluted in the blocking buffer overnight at 4°C.

Detection:

- Wash the membrane with TBST (3 changes, 10 minutes each).
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager or X-ray film.

Analysis:

Perform densitometric analysis of the bands using software like ImageJ. Normalize the
 ADAMTS4 signal to a loading control protein (e.g., β-actin or GAPDH).[17]

Quantitative Real-Time PCR (qPCR) for ADAMTS4 mRNA Expression

This protocol outlines the measurement of ADAMTS4 transcript levels.

- RNA Extraction and cDNA Synthesis:
 - Extract total RNA from tissue samples or cells using a TRIzol-based method or a commercial kit.
 - Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
 - Synthesize first-strand complementary DNA (cDNA) from 1-2 μg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
- qPCR Reaction:

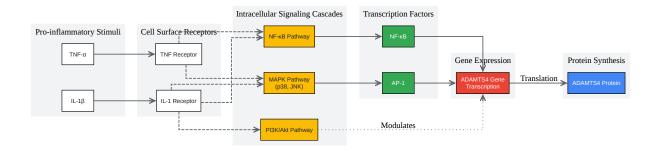


- Prepare a reaction mix containing cDNA template, forward and reverse primers specific for human ADAMTS4, and a SYBR Green or TaqMan-based qPCR master mix.
- Example Primer Sequences (SYBR Green):
 - Forward: 5'-AAGGACGAGACGACTAT-3'
 - Reverse: 5'-GTAGAGGACGGCTCCAGGTT-3'
- Perform the qPCR reaction in a real-time thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
- Data Analysis:
 - Determine the cycle threshold (Ct) for ADAMTS4 and one or more stable housekeeping genes (e.g., GAPDH, ACTB).
 - Calculate the relative expression of ADAMTS4 using the ΔΔCt method. This normalizes
 the ADAMTS4 Ct value to the housekeeping gene(s) and compares it to a control or
 calibrator sample.[18]

Visualizations: Pathways and Workflows Signaling Pathways Regulating ADAMTS4 Expression

Pro-inflammatory cytokines, particularly Interleukin-1 β (IL-1 β) and Tumor Necrosis Factor- α (TNF- α), are potent inducers of ADAMTS4 expression, especially in joint tissues.[19][20] This induction is mediated by complex intracellular signaling cascades. The diagram below illustrates the key pathways involved.





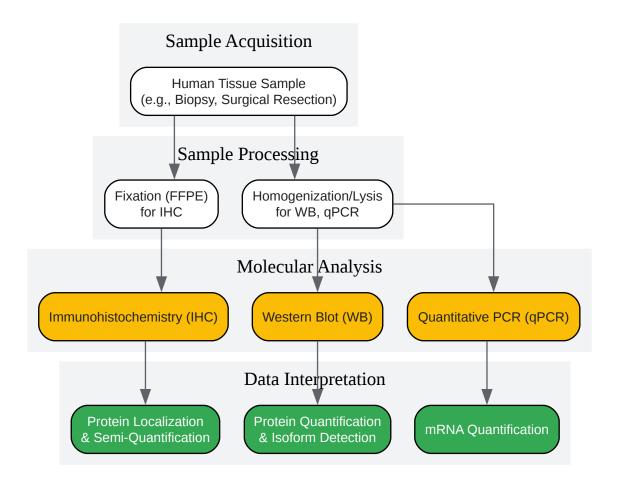
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Caption: Pro-inflammatory regulation of ADAMTS4 expression.

Experimental Workflow for Tissue Expression Analysis

The following diagram outlines a typical workflow for investigating ADAMTS4 expression in human tissue samples, from acquisition to data interpretation.





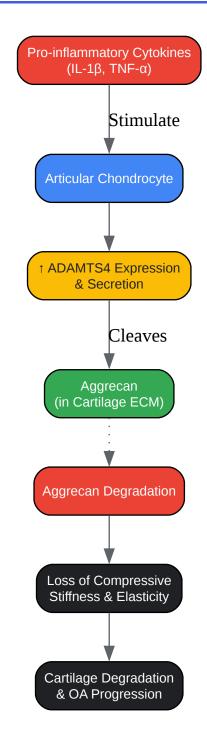
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Caption: Workflow for ADAMTS4 expression analysis in tissues.

Role of ADAMTS4 in Osteoarthritis Pathogenesis

ADAMTS4 is a central enzyme in the catabolic processes that drive the degradation of articular cartilage in osteoarthritis. Its activity leads to the breakdown of the essential proteoglycan aggrecan, resulting in loss of cartilage integrity and function.





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Caption: The role of ADAMTS4 in osteoarthritis cartilage degradation.

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